

Synthesis Pathway of 2-(Chloromethyl)-2-ethyloxane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-ethyloxane

Cat. No.: B13203576

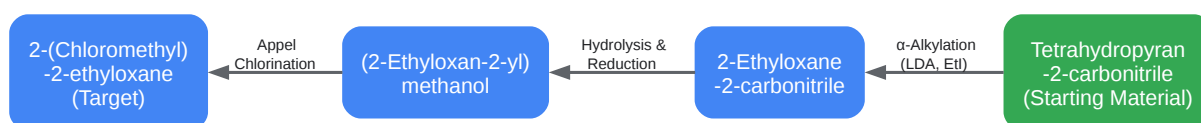
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Executive Summary & Strategic Rationale

2-(Chloromethyl)-2-ethyloxane is a sterically congested, 2,2-disubstituted cyclic ether (oxane). In medicinal chemistry and drug development, such saturated oxygen heterocycles are highly valued as conformationally restricted bioisosteres.

Synthesizing 2,2-disubstituted oxanes via the cyclization of acyclic precursors (e.g., base-catalyzed etherification of 1,6-dichloro-2-ethylhexan-2-ol) is notoriously unreliable. The tertiary alkoxide intermediate heavily favors kinetically rapid 3-exo-tet cyclization (epoxide formation) over the desired 6-exo-tet oxane formation. To circumvent this, our retrosynthetic strategy relies on the late-stage functionalization of an intact oxane ring.

Starting from commercially available tetrahydropyran-2-carbonitrile^[1], the sequence involves a highly controlled α -alkylation to establish the quaternary center, followed by hydrolysis, reduction, and a highly specific halogenation.



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Retrosynthetic pathway for **2-(Chloromethyl)-2-ethyloxane** from tetrahydropyran-2-carbonitrile.

Step-by-Step Methodologies & Mechanistic Insights

Step 1: α -Alkylation (C-C Bond Formation)

Objective: Introduce the ethyl group at the C2 position to establish the quaternary stereocenter.

Protocol:

- Purge a flame-dried Schlenk flask with argon. Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv). Cool the system to $-78\text{ }^{\circ}\text{C}$.
- Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).
- Add tetrahydropyran-2-carbonitrile (1.0 equiv)[1] dropwise. Stir for 1 hour at $-78\text{ }^{\circ}\text{C}$ to ensure complete deprotonation.
- Introduce ethyl iodide (1.2 equiv) dropwise. Gradually warm the reaction mixture to room temperature over 4 hours.
- Quench with saturated aqueous NH_4Cl , extract with ethyl acetate (EtOAc), dry over Na_2SO_4 , and concentrate under reduced pressure.

E-E-A-T Insight (Causality & Validation): Why use LDA? The α -proton of the starting material is acidic due to the combined electron-withdrawing effects of the nitrile and the adjacent oxygen atom. Using a non-nucleophilic, sterically hindered strong base like LDA prevents nucleophilic addition directly to the nitrile carbon—a detrimental side reaction that frequently occurs if Grignard or alkyllithium reagents are used. The alkylation of nitriles via alkali amides is a historically robust method for forming quaternary centers[2].

Step 2: Nitrile Hydrolysis

Objective: Convert the sterically hindered nitrile group to a carboxylic acid.

Protocol:

- Dissolve the crude 2-ethyloxane-2-carbonitrile in ethylene glycol (5 mL/mmol).
- Add potassium hydroxide (KOH, 5.0 equiv) and water (2.0 equiv).
- Reflux the mixture at 150 °C for 24 hours.
- Cool the mixture, dilute with water, and wash with diethyl ether to remove any unreacted organic starting material.
- Acidify the aqueous layer to pH 2 using 6M HCl and extract with dichloromethane (DCM). Dry and concentrate to yield 2-ethyloxane-2-carboxylic acid.

E-E-A-T Insight (Causality & Validation): The C2 position is a fully substituted quaternary center, making the nitrile highly resistant to standard aqueous hydrolysis due to severe steric shielding. Using ethylene glycol as a solvent provides the high boiling point necessary to drive the base-catalyzed hydration of the nitrile to the intermediate amide, and subsequently to the carboxylate.

Step 3: Reduction to the Carbinol

Objective: Reduce the carboxylic acid to a primary alcohol.

Protocol:

- Suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere.
- Add a solution of 2-ethyloxane-2-carboxylic acid in THF dropwise to control the exothermic hydrogen gas evolution.
- Reflux the reaction for 4 hours, then cool back to 0 °C.
- Fieser Workup: For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water.

- Filter the resulting granular aluminum salts through a pad of Celite, and concentrate the filtrate to afford (2-ethyloxan-2-yl)methanol.

E-E-A-T Insight (Causality & Validation): The Fieser workup is a critical self-validating protocol step. The formation of crisp, white, granular salts confirms the complete and safe quenching of the reactive LiAlH_4 . More importantly, it prevents the formation of gelatinous aluminum hydroxide emulsions, ensuring maximum recovery of the sterically hindered alcohol.

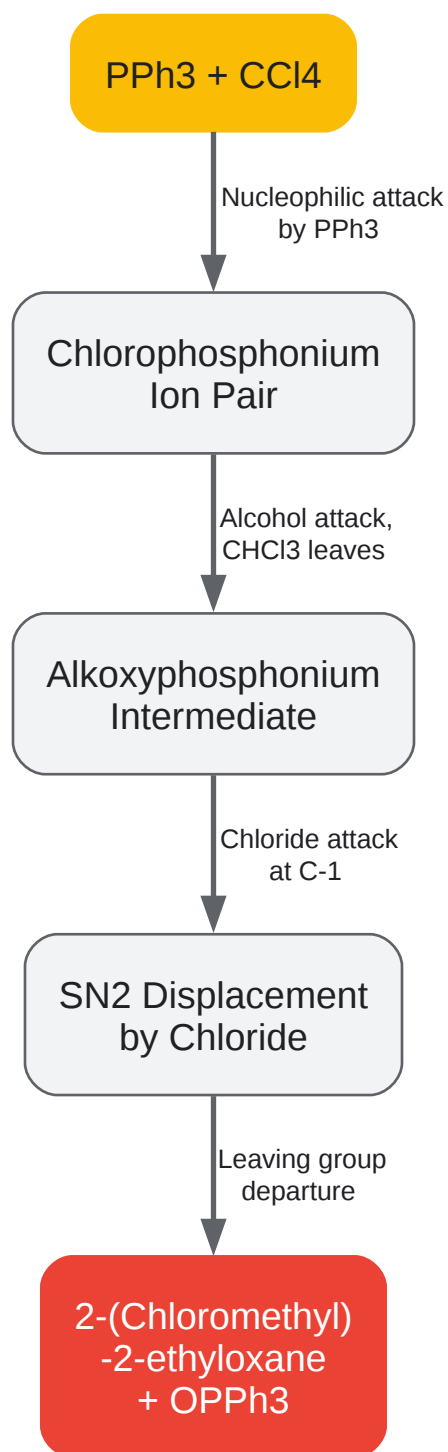
Step 4: Appel Chlorination

Objective: Convert the primary alcohol to an alkyl chloride without inducing ring-opening.

Protocol:

- Dissolve (2-ethyloxan-2-yl)methanol (1.0 equiv) and triphenylphosphine (PPh_3 , 1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C.
- Add carbon tetrachloride (CCl_4 , 2.0 equiv) dropwise.
- Allow the reaction to warm to room temperature and stir for 6 hours.
- Concentrate the mixture and precipitate the triphenylphosphine oxide (OPPh_3) byproduct by adding cold hexane. Filter the precipitate and purify the filtrate via silica gel chromatography to yield the target **2-(chloromethyl)-2-ethyloxane**.

E-E-A-T Insight (Causality & Validation): The [3] is specifically chosen over traditional reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5). Strong acids (like HCl) generated by SOCl_2 can protonate the oxane oxygen, leading to catastrophic acid-catalyzed ring-opening or rearrangement. The Appel reaction operates under mild, essentially neutral conditions[4], driving the reaction forward via the high bond dissociation energy (575 kJ/mol) of the P=O bond in the OPPh_3 byproduct[5][6].



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Mechanism of the Appel reaction converting the carbinol to the target alkyl chloride.

Quantitative Data & Yield Optimization

To facilitate process scale-up and resource allocation, the following table summarizes the optimized parameters, expected yields, and purification methods for each step of the synthesis.

Step	Transformation	Reagents & Conditions	Reaction Time	Expected Yield	Purification Method
1	α -Alkylation	LDA, EtI, THF, -78 °C to RT	4.5 h	82 - 88%	Aqueous workup, used crude
2	Hydrolysis	KOH, Ethylene glycol, 150 °C	24.0 h	75 - 80%	Acid-base extraction
3	Reduction	LiAlH ₄ , THF, Reflux	4.0 h	90 - 95%	Fieser workup, filtration
4	Chlorination	PPh ₃ , CCl ₄ , DCM, 0 °C to RT	6.0 h	85 - 89%	Hexane precipitation, Column
Overall	Total Synthesis	4-Step Sequence	~38.5 h	~47 - 59%	Silica Gel Chromatogra phy

References

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